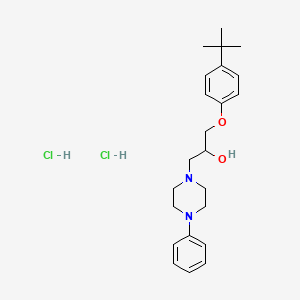
1-(4-tert-butylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride
説明
1-(4-tert-butylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride, also known as TBPB, is a synthetic compound that has gained significant attention in scientific research. It is a selective agonist of the transient receptor potential vanilloid 1 (TRPV1) ion channel and has been shown to have potential applications in various fields, including pain management, cancer research, and neuroscience.
作用機序
1-(4-tert-butylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride selectively activates TRPV1 channels by binding to a specific site on the channel. This activation leads to the influx of calcium ions into the cell, which triggers a series of downstream signaling events. These events ultimately result in the analgesic or anticancer effects observed with 1-(4-tert-butylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride.
Biochemical and physiological effects:
1-(4-tert-butylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride has been shown to have various biochemical and physiological effects. It has been shown to decrease the release of pro-inflammatory cytokines and increase the release of anti-inflammatory cytokines. 1-(4-tert-butylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride has also been shown to decrease the expression of pain-related genes and increase the expression of genes involved in cell death.
実験室実験の利点と制限
One advantage of using 1-(4-tert-butylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride in lab experiments is its selectivity for TRPV1 channels. This allows for specific activation of these channels without affecting other ion channels. However, one limitation of using 1-(4-tert-butylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride is its relatively short half-life, which may require frequent dosing in experiments.
将来の方向性
For research on 1-(4-tert-butylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride include investigating its potential applications in other fields, such as neuroscience and cardiovascular research. Additionally, further studies are needed to better understand the mechanism of action of 1-(4-tert-butylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride and its potential side effects. Finally, the development of more potent and selective TRPV1 agonists may lead to improved therapeutic options for pain management and cancer treatment.
科学的研究の応用
1-(4-tert-butylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride has been extensively studied for its potential applications in pain management. It has been shown to selectively activate TRPV1 channels, which are involved in the transmission of pain signals. 1-(4-tert-butylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride has been demonstrated to have analgesic effects in various animal models of pain, including thermal, mechanical, and chemical pain.
In addition to pain management, 1-(4-tert-butylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride has also been investigated for its potential applications in cancer research. TRPV1 channels have been shown to be overexpressed in various cancer cells, and their activation can induce cancer cell death. 1-(4-tert-butylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride has been shown to induce apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent.
特性
IUPAC Name |
1-(4-tert-butylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O2.2ClH/c1-23(2,3)19-9-11-22(12-10-19)27-18-21(26)17-24-13-15-25(16-14-24)20-7-5-4-6-8-20;;/h4-12,21,26H,13-18H2,1-3H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPLPOSYBZUIDKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=CC=C3)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[4-(2,6-dimethylphenoxy)butyl]-2,4-pentanedione](/img/structure/B3846394.png)
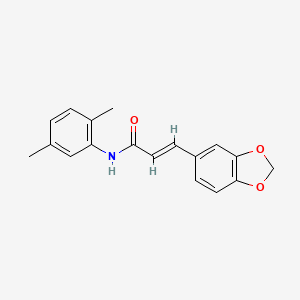
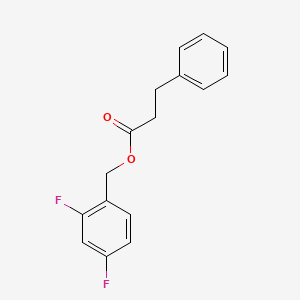
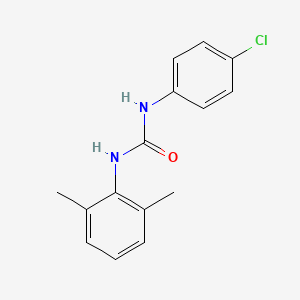
![2,2-dimethyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide](/img/structure/B3846412.png)
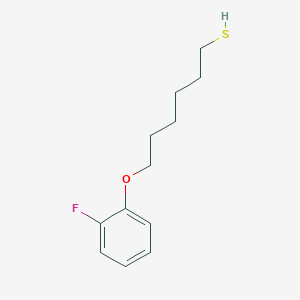
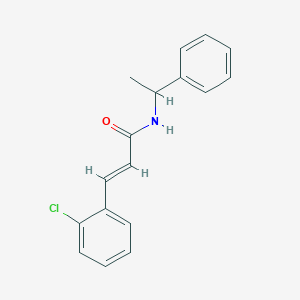
![4-oxo-4-[(4,4,5,5,5-pentafluoropentyl)oxy]-2-butenoic acid](/img/structure/B3846432.png)
![3-[4-(2,4-dimethylphenoxy)butyl]-2,4-pentanedione](/img/structure/B3846438.png)
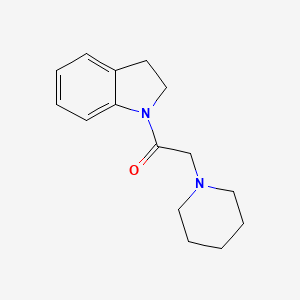
![1-[4-(isopropylthio)butoxy]-2-nitrobenzene](/img/structure/B3846452.png)
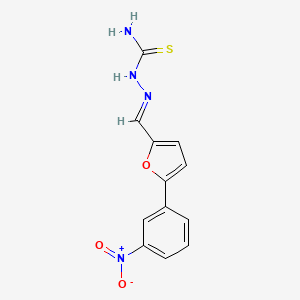
![1-[4-(2-naphthyloxy)butyl]-1H-imidazole](/img/structure/B3846470.png)
![1-[4-(isopropylthio)butoxy]-4-nitrobenzene](/img/structure/B3846492.png)